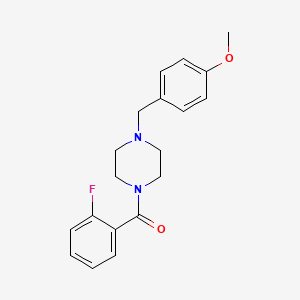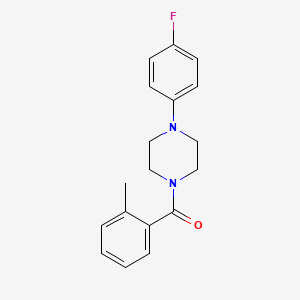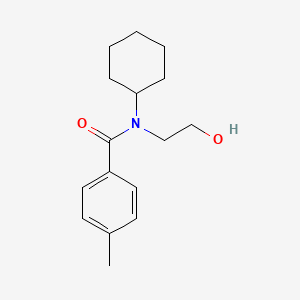![molecular formula C19H22ClN3O B5688432 (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mechanism of Action
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine selectively inhibits SYK, a non-receptor tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, SYK is recruited to the receptor complex and phosphorylates downstream signaling molecules, leading to B-cell activation, proliferation, and survival. Inhibition of SYK by (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine also inhibits B-cell proliferation and migration. (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has several advantages for lab experiments, including its selectivity for SYK and its potent antitumor activity in preclinical models. However, (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the optimal dosing and scheduling of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine in clinical trials is still being investigated.
Future Directions
For (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine include clinical trials in B-cell malignancies, as well as investigations into its potential use in other diseases, such as autoimmune disorders. Additionally, studies are needed to determine the optimal dosing and scheduling of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine in clinical trials, as well as its potential for combination therapy with other agents. Finally, investigations into the mechanisms of resistance to (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine are needed to develop strategies to overcome resistance and improve clinical outcomes.
Synthesis Methods
The synthesis of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine involves a multistep process that includes the formation of key intermediates and the final coupling reaction. The starting material, 3-chlorobenzaldehyde, is reacted with piperazine to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 4-(dimethylamino)phenyl isocyanate to form the carbamate intermediate, which is subsequently coupled with 4-bromobenzoyl chloride to form (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine.
Scientific Research Applications
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased B-cell proliferation and survival. In vivo studies have demonstrated that (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has antitumor activity in mouse models of CLL, DLBCL, and MCL.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSLTDVTCFBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl][4-(dimethylamino)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)
![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)


![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)